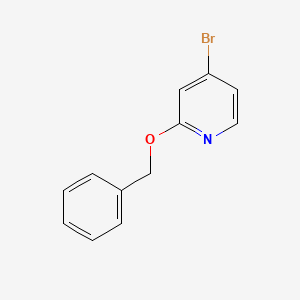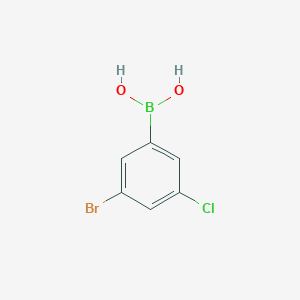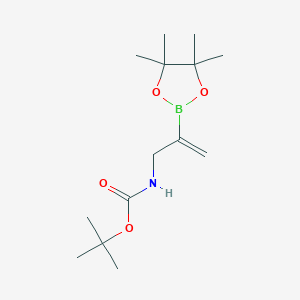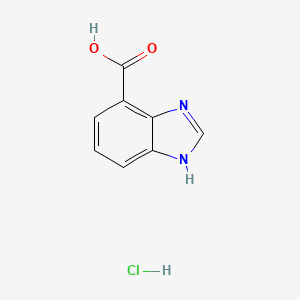
1-(3-Chlor-2-pyridyl)piperidin-4-amin-hydrochlorid
Übersicht
Beschreibung
“1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It’s a tertiary amino compound and a dialkylarylamine .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” are not detailed in the sources I found, piperidone analogs have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Inhibitoren
Piperidinderivate, einschließlich unserer Zielverbindung, wurden bei der Entwicklung von Inhibitoren für klinisch resistente anaplastische Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) eingesetzt. Diese Inhibitoren spielen eine entscheidende Rolle in der zielgerichteten Krebstherapie .
Organische Elektronik
Heterocyclische Verbindungen mit einer Piperidinstruktur werden zur Herstellung von organischen Leitern, Halbleitern, Photovoltaikzellen, molekularen Drähten, organischen Leuchtdioden (LEDs), Lichtsammelsystemen, optischen Datenträgern, chemisch steuerbaren Schaltern und flüssigkristallinen Verbindungen eingesetzt .
Antioxidative Eigenschaften
Natürlich vorkommende Piperidin-basierte Verbindungen zeigen eine starke antioxidative Wirkung aufgrund ihrer Fähigkeit, freie Radikale zu hemmen oder zu unterdrücken .
Pharmazeutische Synthese
Die Verbindung ist an der Synthese verschiedener pharmakologisch aktiver Moleküle beteiligt. Sie wurde beispielsweise zur Herstellung von ATP-kompetitiven Inhibitoren mit Selektivität für die Inhibition der Proteinkinase B (PKB) gegenüber der Proteinkinase A (PKA) verwendet .
Pestizidzwischenprodukt
Es dient als wichtiges Zwischenprodukt bei der Synthese von Pestiziden und Pflanzenwachstumsregulatoren wie N-(2-Chlor-4-pyridyl)harnstoff .
Regioselektives Synthon
In der synthetischen Chemie kann diese Verbindung verwendet werden, um regioselektive Substitutionsreaktionen zu erreichen, die entscheidend sind für die Herstellung spezifischer pharmakologisch aktiver, dekorierter Sechsringe .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound may affect the pathways involved in carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound may facilitate the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14;/h1-2,5,8H,3-4,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKSNWYGYGGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















